![molecular formula C10H4N4O2 B12387317 Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
Pyrazino[2,3-g]quinoxaline-5,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HSP90 is a molecular chaperone that plays a crucial role in the folding, maturation, stabilization, and activation of various client proteins, many of which are involved in cancer progression . By inhibiting HSP90, Antitumor agent-90 can disrupt multiple signaling pathways simultaneously, making it a potent anticancer agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-90 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.
Industrial Production Methods: Industrial production of Antitumor agent-90 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions: Antitumor agent-90 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving Antitumor agent-90 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Antitumor agent-90 depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its therapeutic properties .
科学研究应用
Antitumor agent-90 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein folding and stabilization . In biology, it helps in understanding the role of molecular chaperones in cellular processes . In medicine, Antitumor agent-90 is being investigated for its potential to treat various cancers, including lung cancer, breast cancer, and leukemia . In industry, it is used in the development of new anticancer drugs and therapies .
作用机制
The mechanism of action of Antitumor agent-90 involves the inhibition of HSP90, which leads to the destabilization and degradation of its client proteins . This disruption of multiple signaling pathways results in the inhibition of cancer cell growth and proliferation . The molecular targets of Antitumor agent-90 include various kinases, transcription factors, and oncogenic fusion proteins . By targeting these proteins, Antitumor agent-90 can effectively induce apoptosis and inhibit tumor growth .
相似化合物的比较
Antitumor agent-90 is unique in its ability to simultaneously inhibit multiple signaling pathways by targeting HSP90 . Similar compounds include other HSP90 inhibitors such as geldanamycin, 17-AAG, and ganetespib . While these compounds also target HSP90, Antitumor agent-90 has shown greater efficacy and fewer side effects in preclinical studies . This makes it a promising candidate for further development and clinical trials .
属性
分子式 |
C10H4N4O2 |
|---|---|
分子量 |
212.16 g/mol |
IUPAC 名称 |
pyrazino[2,3-g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H |
InChI 键 |
MCDLMKSICPMXGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


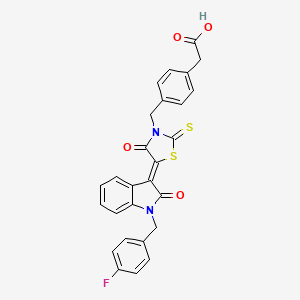
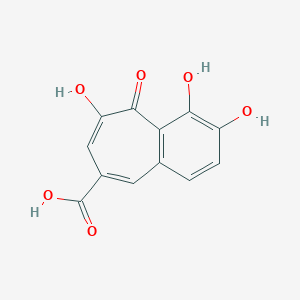
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
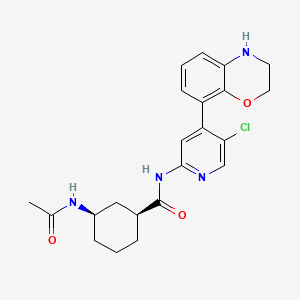
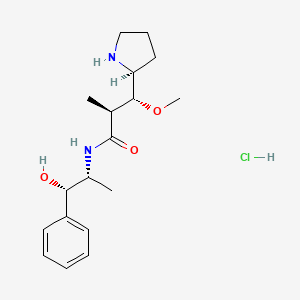
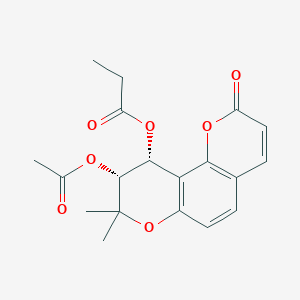
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)

